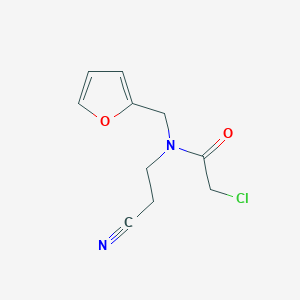

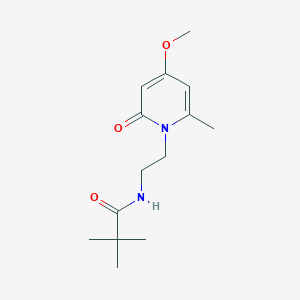

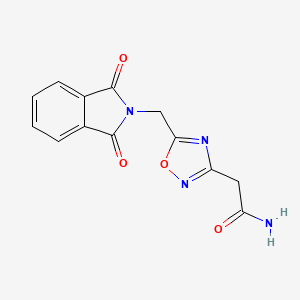

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been studied in various chemical synthesis and reaction contexts. For example, Mikhed’kina et al. (2009) explored its reactivity with substituted hydrazines in different solvents, resulting in mixtures of regioisomeric pyrazoles and conditions for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009).

Anticancer Applications

In the field of medicinal chemistry, Das et al. (2009) investigated a related compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, for its potential in overcoming drug resistance in cancer cells, highlighting the significance of similar ethyl pyrrole derivatives in cancer treatment (Das et al., 2009).

Structural and Spectroscopic Analysis

Mirković et al. (2014) conducted a combined experimental and theoretical study on structurally related compounds, providing insights into their crystal structures and vibrational properties, which is relevant for understanding the behavior of ethyl pyrrole derivatives in different states (Mirković et al., 2014).

Synthesis of Pyrrole Derivatives

The synthesis of various pyrrole derivatives, including those related to the ethyl pyrrole compound , has been a focus of several studies. Chen et al. (2013) detailed the synthesis of 4-hydroxy-2-pyridone from related ethyl pyrrole compounds, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Chen et al., 2013).

Microwave-Assisted Synthesis

Milosevic et al. (2015) explored the microwave-assisted synthesis of ethyl pyrrole derivatives, showcasing an efficient method for preparing these compounds, which could be applicable to the synthesis of ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (Milosevic et al., 2015).

Mechanism of Action

Target of Action

The primary target of ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is the Sodium-Glucose Transport proteins (SGLT). The compound shows mild to moderate selectivity for SGLT2 over SGLT1 . These proteins play a crucial role in glucose regulation in the body.

Mode of Action

The compound interacts with its targets, the SGLT proteins, by inhibiting their action. This inhibition reduces the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose metabolic pathway. By inhibiting SGLT proteins, it prevents glucose reabsorption in the kidneys, causing glucose to be excreted in the urine. This action reduces the overall blood glucose levels, impacting the downstream effects of glucose metabolism .

Pharmacokinetics

It has been evaluated in a urinary glucose excretion test and pharmacokinetic study . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in decreased blood glucose levels. By inhibiting the action of SGLT proteins, the compound causes an increase in glucose excretion, leading to a reduction in blood glucose levels .

properties

IUPAC Name |

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-5-19-13(17)11-7(2)12(14-8(11)3)9(15)6-10(16)18-4/h14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZYJIOHMGRXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)

![4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2979302.png)

![[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine](/img/structure/B2979305.png)

![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)

![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)